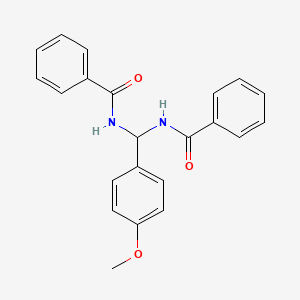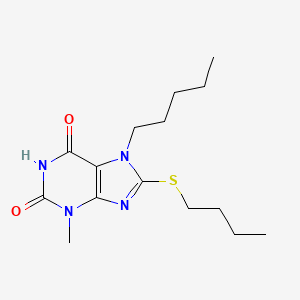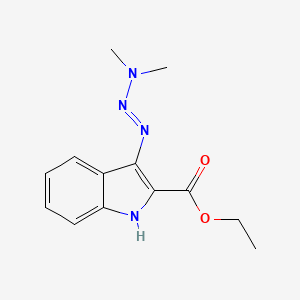
N-pentyl-N'-(1,3-thiazol-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide is a chemical compound with the molecular formula C10H15N3O2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of pentylamine with 2-thiazolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-pentyl-N’-(1,3-thiazol-2-yl)oxamide
- N-pentyl-N’-(1,3-thiazol-2-yl)carboxamide
- N-pentyl-N’-(1,3-thiazol-2-yl)thiourea
Uniqueness
N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific structure, which combines a pentyl group with a thiazole ring and an ethanediamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-pentyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-2-3-4-5-11-8(14)9(15)13-10-12-6-7-16-10/h6-7H,2-5H2,1H3,(H,11,14)(H,12,13,15) |
InChI Key |
GXISUAGNXFMATH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985607.png)
![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985608.png)

![4-Fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11985628.png)

![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)

![1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11985648.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11985658.png)
![N'-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11985662.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985674.png)
![2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol](/img/structure/B11985676.png)

